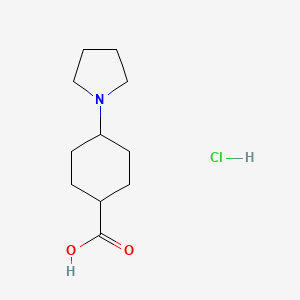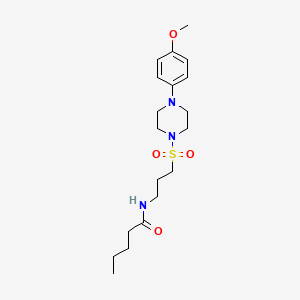
4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid” is a chemical compound with the molecular formula C14H10F3NO4S . It contains a total of 37 atoms; 12 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, 5 Oxygen atoms, 1 Sulfur atom, and 3 Fluorine atoms .
Synthesis Analysis
The synthesis of compounds similar to “4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid” has been reported in the literature. For instance, a series of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized . The reactions of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) took place with a number of halogen-substituted molecules in extraordinary yields, due to electronic effects .Molecular Structure Analysis
The molecule contains a total of 38 bonds. There are 26 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 hydroxyl group, 1 aromatic ether, and 1 thio sulfonamide .Physical And Chemical Properties Analysis
The molecular weight of “4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid” is 345.29 .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
BIO-POTENT SULFONAMIDES : Sulfonamides, including 4-(substituted phenylsulfonamido)benzoic acids, have been synthesized using a nano catalyst catalyzed condensation method. These compounds, characterized by their analytical and spectroscopic data, exhibited significant antimicrobial activities, demonstrating the chemical versatility and potential biological relevance of sulfonamides derived from benzoic acid derivatives (S. Dineshkumar & G. Thirunarayanan, 2019).
Copper-promoted Sulfenylation : The copper-catalyzed sulfenylation of benzoic acid derivative β-C-H bonds showcases the utility of these compounds in organic synthesis, particularly in the functionalization of aromatic compounds. This methodology opens avenues for the synthesis of complex molecules with trifluoromethylsulfenylation of C-H bonds, highlighting the reactivity and application of benzoic acid derivatives in synthetic chemistry (L. Tran, I. Popov, & O. Daugulis, 2012).
Environmental and Materials Science Applications
- Nanofiltration Membranes : Novel sulfonated aromatic diamine monomers derived from benzoic acid have been synthesized for the preparation of thin-film composite (TFC) nanofiltration (NF) membranes. These membranes demonstrate enhanced water flux and dye rejection capabilities, signifying the role of benzoic acid derivatives in improving the efficiency of water treatment technologies (Yang Liu et al., 2012).
Discovery and Design of New Molecules
- EP1 Receptor Selective Antagonists : Derivatives of 4-(substituted phenylsulfonamido)benzoic acids have been explored for their potential as selective antagonists for the EP1 receptor, demonstrating the applicability of these compounds in the discovery of new therapeutic agents. Through structural modifications, optimized antagonist activity was achieved, showcasing the importance of benzoic acid derivatives in medicinal chemistry research (A. Naganawa et al., 2006).
Zukünftige Richtungen
While specific future directions for “4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid” are not mentioned in the literature, organoboron compounds are considered a mainstay in modern organic chemistry for the construction of carbon–carbon or carbon–heteroatom bonds . They are also used in numerous transversal fields including catalysis, materials science, biology, imaging, etc .
Eigenschaften
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO4S/c15-14(16,17)10-2-1-3-11(8-10)18-23(21,22)12-6-4-9(5-7-12)13(19)20/h1-8,18H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPXPKAQTBKIIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Trifluoromethyl-phenylsulfamoyl)-benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpyrimidine](/img/structure/B2690933.png)
![2-(3,4-Dichlorophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2690934.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2690936.png)
![1-{[3-(3-nitrophenyl)-1H-1,2,4-triazol-1-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2690937.png)
![N-ethyl-2-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B2690939.png)
![ethyl 2-bromo-4H,5H,6H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B2690940.png)
![(Z)-3-(2-methoxyethyl)-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2690941.png)

![3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine](/img/structure/B2690944.png)
![3-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B2690945.png)
![3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2690949.png)